N-(2-Hydroxybenzylidene)-N'-phenyl-1,4-phenylenediamine
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Overview
Description
N-(2-Hydroxybenzylidene)-N’-phenyl-1,4-phenylenediamine is a Schiff base compound formed by the condensation of 2-hydroxybenzaldehyde and N-phenyl-1,4-phenylenediamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxybenzylidene)-N’-phenyl-1,4-phenylenediamine typically involves the condensation reaction between 2-hydroxybenzaldehyde and N-phenyl-1,4-phenylenediamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours, and the resulting product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxybenzylidene)-N’-phenyl-1,4-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine and aldehyde.
Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
N-(2-Hydroxybenzylidene)-N’-phenyl-1,4-phenylenediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with various transition metals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design and development due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-Hydroxybenzylidene)-N’-phenyl-1,4-phenylenediamine largely depends on its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. For example, the compound can inhibit enzymes by chelating metal ions that are essential for enzyme activity. Additionally, its ability to generate reactive oxygen species (ROS) can lead to oxidative stress in cells, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxybenzylidene)-2,6-diisopropylaniline
- N-(2-Hydroxybenzylidene)-3-(naphthalen-1-yl)acrylohydrazide
- N-(5-Bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide
Uniqueness
N-(2-Hydroxybenzylidene)-N’-phenyl-1,4-phenylenediamine stands out due to its specific structural features, which allow it to form stable complexes with a wide range of metal ions. This versatility makes it particularly valuable in coordination chemistry and various applications in scientific research.
Properties
CAS No. |
7017-77-8 |
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Molecular Formula |
C19H16N2O |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2-[(4-anilinophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C19H16N2O/c22-19-9-5-4-6-15(19)14-20-16-10-12-18(13-11-16)21-17-7-2-1-3-8-17/h1-14,21-22H |
InChI Key |
HUAVUSOCXGZAQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC=CC=C3O |
Origin of Product |
United States |
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